![molecular formula C7H7ClN4 B2960331 7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 80812-36-8](/img/structure/B2960331.png)
7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Description
“7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of functionalized triazolo[1,5-a]pyrimidines, including “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, is related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is complex. In some compounds where dmtp (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) is present, crystal structure analyses reveal distorted tetrahedral geometries about the central atoms .Chemical Reactions Analysis
The formation of the heterocyclic system in “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .Scientific Research Applications
Anticancer Research
This compound has been investigated for its potential as a CDK2 inhibitor in cancer treatment. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Studies have shown that derivatives of triazolopyrimidine, including 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibit cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Antimalarial Activity
Compounds based on the triazolopyrimidine scaffold have been used as dihydroorotate dehydrogenase inhibitors with antimalarial activity. This enzyme is essential for the de novo synthesis of pyrimidines in malaria parasites, and its inhibition can lead to the death of the parasite .
Antiviral Applications
The triazolopyrimidine nucleus has been explored for its binding to HIV TAR RNA , which is crucial in the replication of HIV. By binding to this RNA, the compound could potentially inhibit the replication of the virus, providing a new avenue for antiviral therapy .
Antibacterial and Antifungal Properties
Triazolopyrimidines, including 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown promise in the development of new antibacterial and antifungal agents. Their ability to bind with various enzymes and receptors in biological systems makes them versatile candidates for treating infections .
Antiparasitic Effects
Complexes of triazolopyrimidines with metals such as Pt and Ru have demonstrated high activity against parasites. This suggests that 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine could be used in the synthesis of such complexes, potentially leading to new treatments for parasitic infections .
Neurological Disorders
Derivatives of triazolopyrimidine have been reported as potential treatments for neurological disorders such as Alzheimer’s disease and insomnia. The compound’s ability to modulate calcium channels and act as corticotropin-releasing factor 1 receptor antagonists underlines its potential in neuropharmacology .
Cardiovascular Applications
The triazolopyrimidine structure has been associated with cardiovascular vasodilators, which can help in the treatment of various heart conditions by relaxing blood vessels and improving blood flow .
Anti-inflammatory and Analgesic Uses
Due to its structural similarity to purines, 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been explored for its anti-inflammatory and analgesic properties. This makes it a candidate for the development of new pain relief medications .
properties
IUPAC Name |
7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHXXSXNAXYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
80812-36-8 |
Source
|
Record name | 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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